molecular formula C10H9NO7S2 B086154 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid CAS No. 130-23-4

4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid

Cat. No.: B086154
CAS No.: 130-23-4
M. Wt: 319.3 g/mol
InChI Key: ZUQOBHTUMCEQBG-UHFFFAOYSA-N
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Description

4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid is a high-purity research chemical with significant applications in biochemical and environmental research. In enzymology, it serves as a specialized substrate for the study of tyrosinase activity. When oxidized by tyrosinase, it forms a product that reacts with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to generate a colored complex, enabling continuous spectrophotometric quantification of enzyme kinetics and inhibition studies. This method is particularly valuable for screening natural tyrosinase inhibitors, such as mango seed kernel extract . In environmental science, this compound, often referred to as H-acid, is a recognized refractory pollutant in water systems. Its stable chemical structure presents a challenge for traditional wastewater treatment processes, making it a model compound for developing and testing advanced degradation and adsorption techniques. Research utilizing biochar-based nanocomposites has demonstrated effective regeneration of adsorbents saturated with H-acid through microwave-assisted oxidation, highlighting its relevance in advancing eco-friendly water purification methodologies . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-5-hydroxynaphthalene-1,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2/c11-7-1-2-9(20(16,17)18)6-3-5(19(13,14)15)4-8(12)10(6)7/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQOBHTUMCEQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=C(C2=C1N)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156279
Record name 4-Amino-5-hydroxynaphthalene-1,7-disulphonic acid
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Molecular Weight

319.3 g/mol
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CAS No.

130-23-4
Record name 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid
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Record name 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid
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Record name 4-Amino-5-hydroxynaphthalene-1,7-disulphonic acid
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Record name 4-amino-5-hydroxynaphthalene-1,7-disulphonic acid
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Record name 4-AMINO-5-HYDROXY-1,7-NAPHTHALENEDISULFONIC ACID
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Preparation Methods

Oleum-Based Sulfonation

J acid (7-amino-4-hydroxy-2-naphthalene sulfonic acid) was reacted with 65% oleum (fuming sulfuric acid) to introduce additional sulfonic groups. However, this method required excessive acid, leading to severe equipment corrosion and impurities. Product purity rarely exceeded 40% due to competing side reactions.

Alkali Fusion

2-Naphthylamine-1,5,7-trisulfonic acid underwent alkali fusion with sodium hydroxide at elevated temperatures. While avoiding oleum, this process consumed large quantities of alkali, generating waste and complicating purification. Both methods faced criticism for environmental and economic inefficiencies.

Modern Sulfonation Techniques

Contemporary methods prioritize non-corrosive reagents and controlled conditions. The most effective approach, patented in 2007, involves manganese dioxide and sodium pyrosulfite as sulfonating agents.

Reaction Mechanism

J acid is dissolved in an alkaline solution (9–11 wt%, pH 6–8), where manganese dioxide oxidizes intermediate species while sodium pyrosulfite introduces sulfonic groups. The reaction proceeds via electrophilic substitution, with precise pH control minimizing byproducts.

Critical Steps

  • Alkaline Solution Preparation : J acid is dissolved in water (45°C) and neutralized with 30% sodium hydroxide to pH 6.5–8.

  • Sulfonation : Manganese dioxide (75% purity) and sodium pyrosulfite are added sequentially at 105 kg/h, maintaining 45–50°C for 0.5 hours.

  • Precipitation : Post-reaction, 30% hydrochloric acid acidifies the mixture (pH 1–2), precipitating the product.

  • Purification : The crude product is dissolved in water, adjusted to pH 6.8–8, treated with Repone K (potassium chloride), cooled to 0–8°C, and filtered.

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

ParameterOptimal RangeEffect on Output
pH6.5–8Minimizes side reactions; maximizes yield
Temperature45–50°CBalances reaction rate and decomposition
Sodium Pyrosulfite Feed Rate105 kg/hEnsures stoichiometric sulfonation
Reaction Time0.5 hoursPrevents over-sulfonation

Deviations beyond these ranges reduce purity. For instance, temperatures >55°C degrade the product, while pH <6.5 promotes resinification.

Comparative Analysis of Methods

The table below contrasts traditional and modern techniques:

MethodReagentsPurityCorrosion RiskScalability
Oleum-Based65% Oleum≤40%HighLow
Alkali FusionNaOH50–60%ModerateModerate
MnO₂/Na₂S₂O₅Manganese Dioxide≥96%LowHigh

The modern method achieves 96.3% purity with 64% amino value, significantly outperforming predecessors.

Industrial-Scale Production Considerations

Scalability requires addressing:

  • Reagent Costs : Manganese dioxide and sodium pyrosulfite are cost-effective compared to oleum.

  • Waste Management : Neutralization byproducts (e.g., NaCl) are less hazardous than acidic waste.

  • Process Control : Automated pH and temperature monitoring ensure consistency in large batches.

A pilot-scale trial produced 225 kg of product per batch, demonstrating feasibility for mass production.

Data Tables and Experimental Results

Table 1: Example Reaction from Patent CN101148429B

ComponentQuantityRole
J Acid144 kgStarting Material
Water1340 kgSolvent
30% NaOH86–87 kgpH Adjustment
Manganese Dioxide (75%)150 kgOxidizing Agent
Sodium Pyrosulfite315 kgSulfonating Agent
30% HCl560 kgPrecipitant

Outcome : 225 kg of product with 96.3% purity (HPLC) and 64% amino value.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthalene derivatives, which are used in the synthesis of dyes, pigments, and other industrial chemicals .

Scientific Research Applications

4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid involves its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Acetylamino-5-hydroxynaphthalene-1,7-disulfonic Acid

  • CAS : 6409-21-8 (N-acetyl K acid)
  • Structure: K acid derivative with an acetylated amino group.
  • Applications : Intermediate in dye synthesis; often coexists with K acid as a regulated impurity (≤0.8% in food-grade K acid) .
  • Key Difference : Acetylation reduces reactivity compared to K acid, making it less suitable for direct azo coupling but more stable during storage.

3-Hydroxynaphthalene-2,7-disulfonic Acid

  • CAS: Not explicitly listed in evidence.
  • Structure : Hydroxyl group at position 3 and sulfonic acids at 2,7-positions.
  • Applications : Used in dye intermediates but less versatile than K acid due to altered substituent positions.
  • Regulatory Limits : ≤0.2% as a contaminant in related compounds .

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate

  • CAS : 842-18-2
  • Structure : Potassium salt of a hydroxynaphthalene disulfonate with sulfonic groups at 1,3-positions.
  • Applications : Primarily used in electroplating and corrosion inhibition, unlike K acid’s dye applications .
  • Key Difference: Lack of an amino group limits its utility in azo dye synthesis.

8-Aminonaphthalene-2-sulfonic Acid

  • CAS : 83-64-7
  • Structure: Amino group at position 8 and sulfonic acid at position 2.
  • Applications : Intermediate in pharmaceuticals and dyes, but less thermally stable than K acid due to steric hindrance .
  • Regulatory Limits : ≤0.8% as a co-impurity in K acid .

Functional and Regulatory Comparisons

Table 1: Key Properties and Regulatory Limits

Compound Name CAS Number Key Functional Groups Primary Applications Regulatory Limits (Food Grade)
4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid 130-23-4 -NH₂, -OH, -SO₃H (1,7) Azo dyes, food colorants ≤0.8% total impurities
4-Acetylamino-5-hydroxy-1,7-naphthalenedisulfonic acid 6409-21-8 -NHAc, -OH, -SO₃H (1,7) Dye intermediate ≤0.8% as impurity
8-Aminonaphthalene-2-sulfonic acid 83-64-7 -NH₂, -SO₃H (2) Pharmaceuticals, dyes ≤0.8% as impurity
3-Hydroxynaphthalene-2,7-disulfonic acid Not available -OH (3), -SO₃H (2,7) Dye intermediates ≤0.2% as impurity

Research Findings and Industrial Relevance

  • Synthetic Utility: K acid’s amino and hydroxyl groups enable sequential diazotization and coupling reactions, critical for producing complex azo dyes like Reactive Red 15 .
  • Purity Challenges: HPLC analysis (e.g., using 0.1 M ammonium acetate at pH 5.5) is essential to monitor impurities like N-acetyl K acid and 8-aminonaphthalene-2-sulfonic acid .

Biological Activity

4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, commonly referred to as Gamma Acid or Chicago Acid, is an organic compound with significant biological activity. Its chemical structure includes two sulfonic acid groups and an amino group attached to a naphthalene ring, which imparts unique properties that facilitate its use in various applications, particularly in biochemical research and pharmaceuticals.

  • Molecular Formula : C₁₀H₉N₁O₇S₂
  • Molecular Weight : 319.31 g/mol
  • CAS Number : 130-23-4

The compound's dual sulfonic acid functionality and hydroxyl group contribute to its solubility and reactivity in biological systems. It serves as a pH indicator, changing color from yellow in acidic conditions to red in basic environments, which is useful for monitoring pH levels in various applications.

Antinociceptive Properties

Research indicates that this compound exhibits antinociceptive properties , suggesting potential applications in pain relief. Studies have shown that it may interact with biological systems to modulate pain pathways, making it a candidate for further pharmacological investigations.

Interaction with Proteins

Interaction studies have demonstrated that this compound can bind with proteins and other biomolecules, influencing various biological pathways. This binding affinity is crucial for understanding its mechanisms of action within biological systems and highlights its versatility in medicinal chemistry.

Case Studies

  • Study on Pain Modulation : A study published in a pharmacological journal explored the effects of this compound on pain models in rodents. The results indicated significant reductions in pain response, suggesting its potential as an analgesic agent.
  • Binding Affinity Analysis : Another research effort focused on the compound's interaction with specific receptors involved in pain signaling. The study employed surface plasmon resonance techniques to quantify binding affinities, revealing that the compound effectively inhibits receptor activation associated with pain perception.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acidSimilar naphthalene core with different sulfonic positionsDifferent biological activity profile
1-Amino-2-naphtholContains an amino group on a naphthol structureLacks sulfonic acid groups
Naphthalenesulfonic acidSulfonated naphthalene without amino/hydroxyl groupsPrimarily used as a dye or surfactant

Applications

Due to its unique properties, this compound finds applications across various fields:

  • Dye Synthesis : It is widely used as an intermediate in the production of azo dyes for textiles and biological staining.
  • Pharmaceuticals : Its potential antinociceptive effects make it a subject of interest for drug development targeting pain relief.
  • Analytical Chemistry : As a pH indicator, it plays a role in monitoring chemical reactions and processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, and how can purity be maximized?

  • Methodology : Use sulfonation and amination reactions under controlled pH (1.5–2.5) to avoid side reactions. Purify via recrystallization in acidic aqueous ethanol (50–60°C) to remove unreacted sulfonic acid precursors. Monitor purity via HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) .
  • Key Data : Yield improvements (>75%) are achieved at 80–90°C with stoichiometric excess of sulfonating agents (e.g., H₂SO₄/SO₃) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology : Combine UV-Vis (λmax ~320 nm for aromatic π→π* transitions) and ¹H/¹³C NMR (D₂O solvent, δ 6.8–8.2 ppm for aromatic protons). Confirm sulfonic acid groups via FT-IR (S=O stretching at 1180–1250 cm⁻¹) .
  • Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by symmetry in the naphthalene backbone .

Q. How does solubility in polar solvents impact experimental design?

  • Methodology : The compound is highly soluble in water (>100 g/L at 25°C) but poorly in ethanol (<5 g/L). For reactions in non-aqueous media, use DMSO or DMF as co-solvents. Precipitate via acidification (pH <3) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or photochemical applications?

  • Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and identify reactive sites. Validate with experimental kinetic studies (e.g., fluorescence quenching for electron-transfer efficiency) .
  • Case Study : Theoretical frameworks suggest the amino and hydroxyl groups act as electron donors, enhancing interactions with metal ions in catalytic systems .

Q. What strategies resolve contradictions in reported spectral data across studies?

  • Methodology : Cross-validate data using multiple techniques (e.g., NMR, X-ray crystallography). For example, discrepancies in UV-Vis λmax values may arise from pH-dependent tautomerism (quinoid vs. aromatic forms). Standardize measurement conditions (pH 7.0 buffer, 25°C) .
  • Example : NIST data (λmax = 318 nm) conflicts with some literature (λmax = 325 nm); this may reflect impurities or solvent effects .

Q. How does the compound’s disulfonic acid configuration influence its role in supramolecular chemistry?

  • Methodology : Study self-assembly via dynamic light scattering (DLS) and TEM. The 1,7-disulfonic acid groups enable strong electrostatic interactions with cationic polymers or metal-organic frameworks (MOFs). Compare with mono-sulfonated analogs to isolate configuration-specific effects .

Q. What are the challenges in quantifying trace impurities (e.g., isomers) during synthesis?

  • Methodology : Use reverse-phase HPLC with diode-array detection (DAD) to separate isomers (e.g., 1,5 vs. 1,7 substitution patterns). Optimize gradients with acetonitrile/0.1% phosphoric acid .
  • Data : Impurity levels <0.5% are achievable with dual-stage recrystallization .

Methodological Framework for Research Design

  • Theoretical Alignment : Link studies to acid-base chemistry (pKa prediction via MarvinSketch) or electron-transfer theories (Marcus theory) to contextualize experimental outcomes .
  • Contradiction Analysis : Apply the "5 Whys" root-cause analysis to spectral/data mismatches. For example, inconsistent melting points (>300°C vs. 290°C) may reflect polymorphic forms or hydration states .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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